molecular formula C10H11Cl2FO B14773768 2,2-Dichloro-1-(4-fluoro-2,6-dimethylphenyl)ethanol

2,2-Dichloro-1-(4-fluoro-2,6-dimethylphenyl)ethanol

Cat. No.: B14773768
M. Wt: 237.09 g/mol
InChI Key: QUDVJKQYPHYSPN-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-(4-fluoro-2,6-dimethylphenyl)ethanol is an organic compound with the molecular formula C10H11Cl2FO It is characterized by the presence of two chlorine atoms, a fluorine atom, and a hydroxyl group attached to a phenyl ring substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1-(4-fluoro-2,6-dimethylphenyl)ethanol typically involves the reaction of 4-fluoro-2,6-dimethylphenylmagnesium bromide with dichloroacetaldehyde. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-(4-fluoro-2,6-dimethylphenyl)ethanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atoms, resulting in the formation of a simpler alcohol.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of 2,2-dichloro-1-(4-fluoro-2,6-dimethylphenyl)ethanone.

    Reduction: Formation of 1-(4-fluoro-2,6-dimethylphenyl)ethanol.

    Substitution: Formation of 2,2-dichloro-1-(4-fluoro-2,6-dimethylphenyl)ethylamine or 2,2-dichloro-1-(4-fluoro-2,6-dimethylphenyl)ethylthiol.

Scientific Research Applications

2,2-Dichloro-1-(4-fluoro-2,6-dimethylphenyl)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(4-fluoro-2,6-dimethylphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the hydroxyl group allows it to form hydrogen bonds with target molecules, while the chlorine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dichloro-1-(4-methylphenyl)ethanol
  • 2,2-Dichloro-1-(4-fluorophenyl)ethanol
  • 2,2-Dichloro-1-(2,6-dimethylphenyl)ethanol

Uniqueness

2,2-Dichloro-1-(4-fluoro-2,6-dimethylphenyl)ethanol is unique due to the combination of its substituents. The presence of both fluorine and chlorine atoms, along with the dimethylphenyl group, imparts distinct chemical and physical properties. These properties can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H11Cl2FO

Molecular Weight

237.09 g/mol

IUPAC Name

2,2-dichloro-1-(4-fluoro-2,6-dimethylphenyl)ethanol

InChI

InChI=1S/C10H11Cl2FO/c1-5-3-7(13)4-6(2)8(5)9(14)10(11)12/h3-4,9-10,14H,1-2H3

InChI Key

QUDVJKQYPHYSPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(C(Cl)Cl)O)C)F

Origin of Product

United States

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